3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide

Description

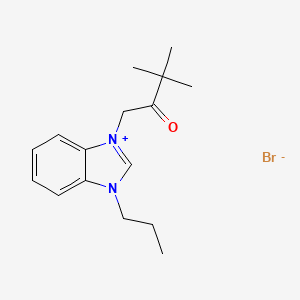

Chemical Structure and Properties The compound 3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide (systematic IUPAC name) is a quaternary ammonium salt characterized by a benzodiazolium core substituted with a propyl group at the 1-position and a 3,3-dimethyl-2-oxobutyl chain at the 3-position. The bromide anion balances the positive charge on the nitrogen-containing heterocycle. Its molecular formula is C₁₇H₂₅BrN₂O, with an average molecular mass of 353.304 g/mol and a monoisotopic mass of 352.115026 Da .

Properties

IUPAC Name |

3,3-dimethyl-1-(3-propylbenzimidazol-1-ium-1-yl)butan-2-one;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N2O.BrH/c1-5-10-17-12-18(11-15(19)16(2,3)4)14-9-7-6-8-13(14)17;/h6-9,12H,5,10-11H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUFHNDXGTXPQY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=[N+](C2=CC=CC=C21)CC(=O)C(C)(C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide typically involves the reaction of 3,3-dimethyl-2-oxobutyric acid with a suitable benzodiazole derivative under controlled conditions. The reaction is often carried out in the presence of a strong acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation of 3,3-dimethyl-2-hydroxybutyric acid in a basic aqueous medium, using oxygen and a palladium catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide undergoes various chemical reactions, including:

Oxidation: Conversion of the oxo group to a carboxylic acid.

Reduction: Reduction of the oxo group to a hydroxyl group.

Substitution: Halogenation or alkylation at the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Oxygen in the presence of a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products

Oxidation: 3,3-dimethyl-2-oxobutyric acid.

Reduction: 3,3-dimethyl-2-hydroxybutyl derivative.

Substitution: Halogenated or alkylated benzodiazole derivatives.

Scientific Research Applications

3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Benzimidazolium Family

Compound A : 3-(3,3-Dimethyl-2-oxobutyl)-1-methyl-2-propyl-3H-benzimidazol-3-ium Bromide

- Molecular Formula : C₁₇H₂₅BrN₂O (identical to the target compound) .

- Key Differences :

- Substituents : The 1-position is methyl instead of propyl.

- Isomeric Variation : The benzimidazolium core in Compound A has a methyl group at the 2-position, altering steric and electronic properties.

- The 2-propyl substituent in Compound A introduces additional steric hindrance, which may influence reactivity in catalytic or binding applications.

Compound B : 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium Bromide

- Molecular Formula : C₁₁H₁₂Br₂N₂ .

- Key Differences :

- Core Structure : Imidazolium ring (smaller, 5-membered) vs. benzimidazolium (larger, fused benzene-imidazole system).

- Substituents : A bromobenzyl group replaces the 3,3-dimethyl-2-oxobutyl chain.

- Impact on Properties: The imidazolium core in Compound B has reduced aromaticity compared to benzimidazolium, affecting stability and π-π interactions.

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Benzimidazolium/Imidazolium Bromides

Key Observations :

- Steric Effects: The propyl group in the target compound enhances hydrophobicity, which may improve partitioning into lipid bilayers or nonpolar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.